Product packaging for Velsecorat(Cat. No.:CAS No. 1196509-60-0)

Velsecorat

Cat. No.: B605775
CAS No.: 1196509-60-0
M. Wt: 606.6 g/mol
InChI Key: ZZWJKLGCDHYVMB-XGBAOLAVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Glucocorticoid Receptor Signaling and Therapeutic Modulation

Glucocorticoids are crucial endocrine regulators that influence a wide array of physiological processes, from immune function to stress responses. nih.gov Their therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor that is a member of the nuclear receptor superfamily. patsnap.comnih.gov The GR is ubiquitously expressed in almost all human cells and is structured into three main functional domains: the N-terminal transactivation domain (NTD), the central DNA-binding domain (DBD), and the C-terminal ligand-binding domain (LBD). nih.govfrontiersin.orgmdpi.com

The classic mechanism of GR signaling begins when a glucocorticoid ligand diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in a complex with chaperone proteins like heat-shock proteins. frontiersin.orgresearchgate.net This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the ligand-receptor complex into the nucleus. nih.govfrontiersin.org

Once in the nucleus, the GR can modulate gene expression through several mechanisms:

Transactivation: The GR dimer can bind directly to specific DNA sequences known as glucocorticoid-responsive elements (GREs) in the promoter regions of target genes, typically leading to the up-regulation of gene transcription. nih.govplos.org This mechanism is associated with many of the metabolic effects of glucocorticoids. plos.org

Transrepression: The GR monomer can interact with other transcription factors, such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA. This "tethering" action inhibits the activity of these pro-inflammatory factors, leading to the down-regulation of inflammatory gene expression. nih.govfrontiersin.orgoup.com

Non-genomic signaling: Rapid, non-genomic effects have also been identified, which are mediated through membrane-bound GRs and the activation of various kinase signaling pathways. nih.govmdpi.com

This intricate signaling network allows for the therapeutic modulation of various pathological states, particularly those with an inflammatory component.

Rationale for Selective Glucocorticoid Receptor Modulator Development

For decades, synthetic glucocorticoids such as prednisolone (B192156) and dexamethasone (B1670325) have been mainstays in treating a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis and asthma. nih.govkyoto-u.ac.jp However, their long-term systemic use is hampered by a significant burden of side effects, such as osteoporosis, insulin (B600854) resistance, diabetes, and immune suppression. nih.govkyoto-u.ac.jp

The major impetus for the development of Selective Glucocorticoid Receptor Modulators (SGRMs) stems from the hypothesis that the therapeutic anti-inflammatory actions and the adverse metabolic effects of glucocorticoids can be dissociated. plos.orgoup.com It is widely believed that the anti-inflammatory benefits are primarily mediated by the transrepression mechanism (inhibiting pro-inflammatory transcription factors), while many of the undesirable side effects are driven by the transactivation of genes via GREs. plos.orgoup.com

SGRMs are compounds designed to selectively engage the GR in a manner that favors the transrepression pathway over the transactivation pathway. oup.comkyoto-u.ac.jp The goal is to create novel therapeutics that retain the potent anti-inflammatory efficacy of classical glucocorticoids while exhibiting an improved safety profile with fewer mechanism-associated side effects. nih.govkyoto-u.ac.jp Over the past few decades, extensive research has focused on discovering both steroidal and non-steroidal SGRMs that could offer a better efficacy-to-safety balance in treating inflammatory conditions. oup.comkyoto-u.ac.jp

Contextualization of Velsecorat as a Novel SGRM in Academic Research

This compound, also identified as AZD7594, is a novel, non-steroidal SGRM that has been the subject of significant academic and clinical research. nih.govresearchgate.netdovepress.com Developed by AstraZeneca, it is an inhaled compound designed for the treatment of pulmonary diseases such as asthma and chronic obstructive pulmonary disease (COPD). patsnap.commedkoo.comontosight.ai

This compound functions as a potent modulator of the glucocorticoid receptor, but in a manner distinct from traditional glucocorticosteroids. dovepress.comebi.ac.uk Preclinical research has demonstrated its anti-inflammatory effects. dovepress.com For instance, in a rat model measuring the inhibition of Sephadex-induced lung edema, this compound showed dose-dependent anti-inflammatory activity in the airways. dovepress.com

The compound has progressed through several phases of clinical trials to evaluate its properties in humans. patsnap.comdrugbank.com Initial first-in-human studies in healthy volunteers found that inhaled this compound was well-tolerated and showed dose-proportional plasma exposure. nih.gov A comprehensive study utilizing an intravenous microtracer dose alongside an inhaled dose provided a detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) profile in humans. nih.gov This study revealed that this compound is substantially metabolized, primarily via O-dealkylation followed by sulfate (B86663) conjugation. nih.gov

Subsequent Phase 2b clinical trials, such as the GRANIT study, have investigated the efficacy of this compound in patients with inadequately controlled asthma. mdpi.comdocwirenews.com These studies have assessed its impact on lung function and other clinical endpoints, providing further insight into its potential as a therapeutic agent. mdpi.comdocwirenews.com this compound represents a focused effort in academic and pharmaceutical research to develop a new class of inhaled anti-inflammatory agents for respiratory diseases. dovepress.com

Interactive Data Tables

Table 1: this compound (AZD7594) Research Highlights An overview of key research findings for the selective glucocorticoid receptor modulator, this compound.

Research AreaKey FindingCitation
Mechanism Functions as a potent, non-steroidal selective glucocorticoid receptor modulator (SGRM). dovepress.comebi.ac.uk
Preclinical Efficacy Demonstrated dose-dependent anti-inflammatory effects in a rat model of lung inflammation. dovepress.com
Human Pharmacokinetics Characterized by rapid absorption from the lungs, high plasma clearance, and substantial metabolism. dovepress.comnih.gov
Clinical Development Phase Has completed Phase 2b clinical trials for asthma. patsnap.comdovepress.comdrugbank.com
Primary Therapeutic Area Investigated for the treatment of respiratory diseases, including asthma and COPD. patsnap.comontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H32F2N4O6 B605775 Velsecorat CAS No. 1196509-60-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1196509-60-0

Molecular Formula

C32H32F2N4O6

Molecular Weight

606.6 g/mol

IUPAC Name

3-[5-[(1S,2R)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-[(3R)-oxolan-3-yl]benzamide

InChI

InChI=1S/C32H32F2N4O6/c1-19(36-31(40)32(2,33)34)29(20-6-9-27-28(16-20)43-13-12-42-27)44-25-7-8-26-22(15-25)17-35-38(26)24-5-3-4-21(14-24)30(39)37-23-10-11-41-18-23/h3-9,14-17,19,23,29H,10-13,18H2,1-2H3,(H,36,40)(H,37,39)/t19-,23-,29-/m1/s1

InChI Key

ZZWJKLGCDHYVMB-XGBAOLAVSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)N[C@@H]6CCOC6)NC(=O)C(C)(F)F

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)NC6CCOC6)NC(=O)C(C)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD-7594;  AZD 7594;  AZD7594;  AZ13189620;  AZ-13189620;  AZ 13189620;  velsecoratum;  velsecorat.

Origin of Product

United States

Molecular and Cellular Pharmacology of Velsecorat

Glucocorticoid Receptor Binding Affinity and Selectivity

Velsecorat's interaction with the human glucocorticoid receptor and its selectivity over other steroid hormone receptors are defining features of its molecular profile.

This compound demonstrates potent binding to the human glucocorticoid receptor (GR). nih.govnih.gov In competitive binding assays, it has been shown to be a potent selective nonsteroidal GR modulator with an IC₅₀ value of 0.9 nM. oup.com This high affinity for the GR is fundamental to its ability to modulate receptor activity at low concentrations.

A key characteristic of this compound is its high selectivity for the glucocorticoid receptor over other related steroid receptors. nih.govnih.gov Studies have demonstrated that this compound exhibits a selectivity of over 10,000-fold for the human GR when compared to the androgen, mineralocorticoid, and progesterone (B1679170) receptors, as well as both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govnih.gov In specific assays, the IC₅₀ values for these other steroid receptors were all greater than 10 μM, underscoring its focused activity on the GR. oup.com

ReceptorSelectivity vs. Glucocorticoid Receptor (Fold Difference)IC₅₀
Glucocorticoid Receptor (GR)-0.9 nM oup.com
Androgen Receptor (AR)>10,000 nih.govnih.gov>10 µM oup.com
Mineralocorticoid Receptor (MR)>10,000 nih.govnih.gov>10 µM oup.com
Progesterone Receptor (PR)>10,000 nih.govnih.gov>10 µM oup.com
Estrogen Receptor Alpha (ERα)>10,000 nih.govnih.gov>10 µM oup.com
Estrogen Receptor Beta (ERβ)>10,000 nih.govnih.gov>10 µM oup.com

Mechanisms of Glucocorticoid Receptor Modulation

The mechanism by which this compound modulates the GR is distinct from that of classical glucocorticosteroids, centering on the preferential activation of specific downstream signaling pathways.

As a selective glucocorticoid receptor modulator (SGRM), this compound modulates the GR in a novel way compared to conventional glucocorticosteroids. nih.govnih.gov The therapeutic goal of SGRMs is to dissociate the anti-inflammatory effects of GR activation from the metabolic side effects commonly associated with traditional steroid therapies. oup.com This is achieved by selectively promoting certain receptor functions over others, specifically favoring the mechanisms of transrepression over transactivation. researchgate.netoup.com

The anti-inflammatory effects of glucocorticoids are largely attributed to a mechanism known as transrepression. This process involves the GR monomer, which, upon binding its ligand, interacts with and inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). nih.govoup.com This interference prevents these factors from driving the expression of inflammatory genes. nih.gov this compound has been found to exhibit potent transrepression activity, with a pharmacological profile similar to that of dexamethasone (B1670325) in this regard. researchgate.net By selectively engaging this pathway, SGRMs like this compound aim to retain the desired anti-inflammatory benefits. oup.com

The distinct modulatory action of this compound is expected to induce a unique transcriptomic response compared to traditional glucocorticoids. Its preference for transrepression over transactivation results in a specific gene expression signature. While traditional steroids strongly activate genes through GR dimers binding to glucocorticoid response elements (GREs)—a process known as transactivation which is linked to metabolic side effects—this compound's activity is geared towards the suppression of inflammatory gene networks regulated by NF-κB and AP-1. nih.govoup.com Consequently, the transcriptomic profile induced by this compound would theoretically show robust downregulation of pro-inflammatory genes, but a significantly lower degree of upregulation for GRE-mediated genes involved in metabolism when compared to a classic agonist like dexamethasone. This differential gene regulation is the molecular basis for the targeted therapeutic profile of selective glucocorticoid receptor modulators. researchgate.netoup.com

In Vitro Pharmacological Activity

The in vitro activity of this compound is centered on its interaction with the glucocorticoid receptor, leading to the downstream modulation of inflammatory pathways.

The anti-inflammatory properties of this compound are attributed to its function as a potent GR agonist, which initiates the transrepression of pro-inflammatory genes. In cellular models, the anti-inflammatory effect of a compound like this compound would typically be assessed using various cell types relevant to inflammatory diseases, such as respiratory conditions.

Commonly used in vitro cellular models for this purpose include:

Human bronchial epithelial cells (e.g., BEAS-2B): These cells can be stimulated with inflammatory agents like tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β) to induce the expression of inflammatory mediators. This compound would be expected to suppress this induced inflammatory response.

Human lung adenocarcinoma cells (e.g., A549): A549 cells are frequently used to study the molecular mechanisms of glucocorticoid action on inflammatory gene expression.

Peripheral Blood Mononuclear Cells (PBMCs): These primary immune cells, which include lymphocytes and monocytes, can be stimulated (e.g., with lipopolysaccharide) to produce a range of inflammatory cytokines. SGRMs are tested for their ability to inhibit this production.

While specific data for this compound in these models is not available in the reviewed literature, preclinical in vivo studies in rodent models have demonstrated its potent, dose-dependent anti-inflammatory effects in the airways, with an efficacy profile similar to the inhaled corticosteroid, fluticasone (B1203827) furoate. atsjournals.org

A primary mechanism of anti-inflammatory action for glucocorticoids and SGRMs is the suppression of pro-inflammatory cytokine production and release. This is achieved through GR-mediated interference with key inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).

This compound's potent transrepression activity suggests it would effectively inhibit the release of several key inflammatory cytokines in stimulated cellular models. The expected effects are summarized in the table below, based on the known mechanism of action for this class of compounds.

CytokineStimulusExpected Effect of this compoundCellular Model Example
Tumor Necrosis Factor-alpha (TNF-α)Lipopolysaccharide (LPS)Inhibition of releasePBMCs, Macrophages
Interleukin-6 (IL-6)LPS, IL-1βInhibition of releasePBMCs, Bronchial Epithelial Cells
Interleukin-1 beta (IL-1β)LPSInhibition of releaseMonocytes, Macrophages
Interleukin-8 (IL-8 / CXCL8)TNF-α, IL-1βInhibition of releaseBronchial Epithelial Cells (A549)

For another SGRM developed by the same company, AZD9567, studies have shown inhibition of LPS-stimulated TNF-α release in ex vivo human whole blood assays. astrazeneca.com It is highly probable that similar in vitro characterization was performed for this compound, demonstrating its ability to suppress the release of these and other pro-inflammatory cytokines, which underlies its therapeutic rationale for inflammatory conditions like asthma. However, specific quantitative data (e.g., IC50 values) for this compound's cytokine inhibition in vitro are not publicly documented.

Evaluation in Animal Models of Inflammatory Conditions

This compound has been assessed in various preclinical rodent models to determine its efficacy in treating airway inflammation. atsjournals.org These studies are crucial for establishing the compound's potential as a therapeutic agent for respiratory diseases like asthma. atsjournals.org

In a preclinical rat model utilizing Sephadex to induce lung edema, this compound exhibited dose-dependent anti-inflammatory effects in the airways. dovepress.comresearchgate.net This model is recognized for creating acute alveolitis and bronchiolitis, which involves the infiltration of inflammatory cells and the development of interstitial edema, mirroring aspects of human interstitial lung diseases. nih.gov this compound was shown to be effective at inhibiting this induced lung edema, indicating its potent anti-inflammatory activity within the lung tissue. dovepress.comresearchgate.netresearchgate.net

Table 1: Effect of this compound on Sephadex-Induced Lung Edema in Rats

Treatment Group Dose Outcome Reference
This compound Dose-dependent Inhibition of lung edema dovepress.comresearchgate.net

Further preclinical studies in rodent models have confirmed that this compound causes a dose-related suppression of airway inflammation. atsjournals.org This includes a reduction in the late asthmatic response (LAR), a key feature of allergic asthma. The potency of this compound in reducing eosinophilia in bronchoalveolar lavage (BAL) fluid was found to be similar to that of the established inhaled corticosteroid (ICS), fluticasone furoate. atsjournals.org

Comparative Preclinical Efficacy Analyses

To understand the therapeutic potential of this compound relative to current standard-of-care treatments, comparative analyses have been conducted.

When compared to fluticasone furoate in preclinical rodent systems, this compound demonstrated a similar efficacy profile in suppressing airway inflammation, particularly in reducing BAL eosinophilia. atsjournals.org While both compounds effectively managed airway inflammation, a key distinction emerged when assessing systemic side effects. atsjournals.org Higher doses of this compound were required to produce systemic effects, such as loss of body weight and inhibition of femorotibial bone growth plate thickness, compared to fluticasone furoate. atsjournals.org

The therapeutic index, a measure of a drug's safety and efficacy, appears to be a significant advantage for this compound. Preclinical data suggest that this compound possesses a beneficial therapeutic index compared to the clinically prescribed ICS, fluticasone furoate. atsjournals.org This improved therapeutic ratio is attributed to its ability to maintain potent anti-inflammatory effects in the lungs while having reduced systemic side effects. atsjournals.orgresearchgate.net The compound was specifically designed for prolonged exposure in the lungs and rapid clearance from systemic circulation, contributing to a favorable concentration gradient between the lungs and the rest of the body. dovepress.comresearchgate.net

Table 2: Comparative Preclinical Profile of this compound and Fluticasone Furoate

Feature This compound Fluticasone Furoate Reference
Suppression of Airway Inflammation (BAL Eosinophilia) Similar potency Similar potency atsjournals.org
Systemic Side Effects (e.g., bone growth inhibition) Required increased doses for effect Effects observed at lower doses atsjournals.org

Preclinical Biomarkers of Glucocorticoid Activity

In preclinical evaluations, several biomarkers have been used to assess the glucocorticoid activity of this compound. In rodent models, measurements of body weight, metabolic biomarkers, and the thickness of the femorotibial bone growth plate have served as indicators of systemic glucocorticoid effects. atsjournals.org The impact on these markers was less pronounced with this compound compared to fluticasone furoate at therapeutically relevant doses for airway inflammation, further supporting its improved therapeutic index. atsjournals.org Additionally, in early clinical studies in healthy volunteers, systemic pharmacodynamic markers of glucocorticoid activity included 24-hour plasma cortisol levels, plasma cortisol after adrenocorticotropic hormone (ACTH) stimulation, and osteocalcin, all of which showed dose-related effects. researchgate.netnih.gov

Preclinical Pharmacodynamics and Efficacy Studies

Preclinical Systemic Pharmacodynamics

Preclinical research in rodent models was conducted to evaluate the systemic pharmacodynamic effects of velsecorat and compare its profile to the inhaled corticosteroid (ICS), fluticasone (B1203827) furoate. atsjournals.org These studies aimed to assess the potential for a beneficial therapeutic index, where local anti-inflammatory efficacy in the lungs is separated from undesirable systemic glucocorticoid receptor (GR) activation. atsjournals.orgresearchgate.net

Research findings indicate that this compound was designed to have rapid clearance from the systemic circulation and low oral bioavailability. researchgate.net This design is intended to create a favorable concentration gradient between the lung and the systemic circulation. researchgate.net

In preclinical rodent models, this compound demonstrated a dose-related suppression of airway inflammation, with a potency on bronchoalveolar lavage (BAL) eosinophilia similar to that of fluticasone furoate, suggesting comparable local anti-inflammatory efficacy. atsjournals.org However, when assessing systemic side-effect markers, a clear differentiation was observed between the two compounds. atsjournals.org Higher doses of this compound were required to induce systemic effects compared to fluticasone furoate. atsjournals.org The systemic markers evaluated included loss of body weight, changes in metabolic biomarkers, and inhibition of femorotibial bone growth plate thickness. atsjournals.org

Another preclinical study in a rat model of Sephadex-induced lung edema showed that this compound produces potent, dose-dependent inhibition of pulmonary inflammation. nih.gov This local efficacy, combined with reduced systemic effects, supports an improved therapeutic ratio for this compound compared to traditional inhaled corticosteroids. researchgate.netnih.gov For instance, one investigation noted that this compound demonstrated an improved therapeutic ratio over fluticasone propionate, assessed by comparing the potent inhibition of lung edema with the systemic effect of thymic involution. researchgate.net

These preclinical data suggest that this compound effectively suppresses lung inflammation while having a reduced impact on systemic pharmacodynamic markers associated with glucocorticoid side effects. atsjournals.orglarvol.com This profile indicates that this compound may possess the therapeutic benefits of ICS with a lower potential for systemic complications. atsjournals.org

Preclinical Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species

The ADME profile of a drug candidate is a critical determinant of its potential for success. For Velsecorat, preclinical studies in various animal models provided foundational knowledge of its metabolic fate and disposition.

In Vitro Metabolism Profile and Enzymatic Pathways (e.g., CYP3A4, CYP2C9)

In vitro studies are crucial for identifying the primary enzymes responsible for a drug's metabolism. For this compound, these investigations revealed that it is predominantly metabolized by the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.netscienceopen.com Specifically, CYP3A4 was identified as the main enzyme involved in its metabolic clearance, with a minor contribution from CYP2C9 . nih.govresearchgate.netscienceopen.com This information is vital for predicting potential drug-drug interactions when this compound is co-administered with other drugs that are substrates, inhibitors, or inducers of these enzymes.

Understanding the specific CYP isoforms involved in a drug's metabolism is a key aspect of preclinical safety assessment. The reliance on CYP3A4, a major drug-metabolizing enzyme in humans, suggests that this compound's clearance could be influenced by a variety of factors, including co-administered medications and genetic polymorphisms in the CYP3A4 gene.

Preclinical Clearance and Disposition Characteristics in Animal Models (e.g., High Plasma Clearance and Low Oral Bioavailability in Rats)

Preclinical studies in animal models, such as rats, have demonstrated that this compound has a high plasma clearance. nih.govtno.nl This rapid clearance from the systemic circulation is a deliberate design feature aimed at minimizing systemic exposure and potential side effects. nih.govresearchgate.netscienceopen.com

Furthermore, this compound exhibits low oral bioavailability. nih.gov In rats, the oral bioavailability was found to be less than 1%. researchgate.net This characteristic is advantageous for an inhaled therapy, as it reduces the systemic absorption of any portion of the drug that may be swallowed.

The combination of high plasma clearance and low oral bioavailability contributes to a favorable concentration gradient, with higher concentrations at the target site in the lungs and lower concentrations in the systemic circulation. nih.govresearchgate.netscienceopen.com

Toxicokinetic Evaluations in Animal Models (e.g., Rat and Dog)

Toxicokinetic studies are integral to preclinical safety evaluation, linking drug exposure levels to toxicological findings. For this compound, these evaluations were conducted in both rat and dog models. nih.govresearchgate.net Following inhalation, this compound was absorbed into the systemic circulation within 30 minutes and exhibited a multiphasic plasma decay. researchgate.net

Repeat-dose studies in these animal models showed a dose-proportional increase in exposure, indicating predictable pharmacokinetics with increasing doses. nih.govresearchgate.net These toxicokinetic profiles are essential for establishing safe margins for clinical trials and for understanding the relationship between dose, exposure, and any observed toxicities.

Pulmonary Retention and Systemic Exposure Profiles in Preclinical Models

A key aspect of this compound's design is its intended localized action in the lungs, which is achieved through prolonged pulmonary retention.

Design for Prolonged Lung Exposure and Localized Action

This compound was specifically designed for prolonged exposure in the lungs. nih.govscienceopen.com This is achieved, in part, due to its low solubility, which leads to slow dissolution within the lung tissue. scienceopen.com This property allows for the potential of once-daily dosing. scienceopen.com

The extended retention in the lungs, coupled with its rapid systemic clearance, is intended to create a high therapeutic index, maximizing the anti-inflammatory effects within the airways while minimizing systemic glucocorticoid-related side effects. nih.govresearchgate.netscienceopen.com Preclinical models that measure markers of airway inflammation, such as Sephadex-induced lung edema in rats, have demonstrated the dose-dependent anti-inflammatory effects of this compound in the airways. nih.govresearchgate.net

Absorption-Rate Limited Elimination from Lungs in Preclinical Observations

In the preclinical evaluation of this compound, a key pharmacokinetic characteristic observed was its absorption-rate limited elimination profile following inhalation. This phenomenon, often referred to as "flip-flop" kinetics, occurs when the rate of drug absorption from the site of administration is slower than its rate of elimination from the systemic circulation. For an inhaled compound like this compound, this results in a prolonged residence time in the lungs, which in turn governs the terminal half-life of the drug in the plasma.

Toxicokinetic studies in preclinical animal models, including rats and dogs, provided the initial evidence for this behavior. Following inhalation, this compound was absorbed into the systemic circulation, with plasma concentrations detectable within 30 minutes, followed by a multiphasic decline. nih.govdovepress.com These preclinical investigations also established that this compound has high plasma clearance and low oral bioavailability. nih.gov Specifically, oral bioavailability was found to be exceptionally low in animal models, at less than 1% in rats and monkeys and under 7% in dogs. researchgate.net

While preclinical studies established this principle, the most definitive data demonstrating absorption-rate limited elimination comes from clinical studies that compared the pharmacokinetics of inhaled this compound with an intravenously administered dose. nih.govtno-pharma.com Following intravenous administration, this compound was eliminated rapidly, exhibiting a short half-life. In stark contrast, after inhalation, the apparent terminal half-life was significantly longer, confirming that the slow absorption from the lungs dictates the plasma concentration over time. researchgate.netnih.govquotientsciences.com This extended half-life observed with the inhaled route supports a prolonged duration of action within the lungs. tno-pharma.com

The comparative pharmacokinetic parameters from a clinical study involving both inhaled and intravenous administration clearly illustrate this principle, which was foundational to the drug's preclinical design.

Table 1: Comparative Pharmacokinetics of Inhaled vs. Intravenous this compound

Parameter Inhaled this compound Intravenous 14C-Velsecorat Reference
Terminal Half-life (t½) ~27 hours ~2 hours researchgate.netnih.govtno-pharma.com

| Route of Elimination | Plasma elimination is limited by absorption rate from the lungs. | Systemic clearance is the primary driver of elimination. | researchgate.netnih.govquotientsciences.com |

Chemical Design and Drug Discovery Research Strategies

Conceptual Framework for Velsecorat as a Non-Steroidal SGRM

This compound is conceptually designed as a non-steroidal SGRM to selectively modulate the glucocorticoid receptor (GR) in a distinct manner compared to conventional glucocorticosteroids. researchgate.netresearchgate.net SGRMs are engineered to activate the GR and suppress inflammation by inhibiting key inflammatory pathways, such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), with the goal of inducing fewer glucocorticoid response element (GRE)-driven adverse effects. mdpi.com this compound demonstrates potent binding to the human GR and exhibits high selectivity, showing >10,000-fold selectivity over androgen, mineralocorticoid, progesterone (B1679170), and estrogen α and β-receptors (ERα and β). researchgate.netresearchgate.net This selective modulation is central to its intended therapeutic profile.

Soft-Drug Design Principles for Rapid Systemic Elimination

A key aspect of this compound's design involves the application of soft-drug principles. researchgate.netresearchgate.netacs.org Starting from an orally available compound with demonstrated anti-inflammatory activity, a soft-drug strategy was implemented to ensure rapid elimination of drug candidates and minimize systemic GR activation. researchgate.netresearchgate.netacs.org Soft drugs are therapeutically active compounds intentionally designed to undergo predictable and rapid metabolism into inactive metabolites after exerting their desired local therapeutic effects. jchemrev.com This is typically achieved by incorporating a metabolically sensitive moiety into the structure, often an ester, which is susceptible to hydrolysis. jchemrev.com this compound was specifically designed for rapid clearance from systemic circulation and low oral bioavailability, aiming to create a favorable concentration gradient between the lung (the intended site of action) and the systemic circulation. researchgate.net Following intravenous administration, this compound exhibits a high geometric mean plasma clearance of 70.7 L/h. nih.gov It is substantially metabolized, primarily via O-dealkylation of the indazole ether followed by sulfate (B86663) conjugation, forming the major metabolite M1 in plasma. researchgate.netnih.gov This rapid metabolic clearance contributes to minimizing systemic exposure.

Synthetic Methodologies and Process Development Research

The synthesis of this compound involves specific chemical processes developed to be selective and efficient, with research also focusing on scale-up using advanced techniques.

Research has focused on developing selective and efficient synthesis methods for preparing this compound. larvol.comguidetomalariapharmacology.org An example includes the stereoretentive etherification of an α-aryl-β-amino-alcohol using a selective aziridinium (B1262131) ring opening. larvol.com This process was developed to provide a selective and efficient route to the non-steroidal SGRM, AZD7594 (this compound). larvol.com this compound itself is identified as the 1R,2S,3′R stereoisomer. guidetomalariapharmacology.org

In the context of synthesis scale-up for this compound, process analytical techniques (PAT) have been utilized to establish reaction understanding. larvol.com Furthermore, in silico modeling has been employed to model mixing on a large scale. larvol.com These techniques contribute to the development of a robust and scalable synthetic process.

Advanced Research Methodologies and Analytical Techniques for Velsecorat Studies

In Vitro Assay Development and High-Throughput Screening Techniques

In vitro assays are fundamental to the initial characterization and screening of compounds like Velsecorat. They provide critical data on receptor binding affinity and selectivity, guiding the drug development process.

Fluorescence Polarization (FP) is a homogeneous, solution-based technique widely used in high-throughput screening (HTS) to study molecular interactions. nih.govnih.gov The principle of an FP-based ligand displacement assay involves a fluorescently labeled ligand (tracer) that binds to a target receptor, resulting in a high polarization value because the large receptor-tracer complex tumbles slowly in solution. When an unlabeled compound like this compound is introduced, it competes with the tracer for binding to the receptor. Successful displacement of the tracer by the test compound leads to a faster tumbling rate for the free tracer, resulting in a decrease in the fluorescence polarization value. nih.govthermofisher.com

This method allows for the rapid and quantitative analysis of binding affinities (expressed as IC50 values, the concentration of a ligand required to displace 50% of the tracer). fredhutch.org While specific FP assay parameters for this compound's interaction with the glucocorticoid receptor (GR) are detailed in proprietary research, the methodology is standard for nuclear hormone receptors. For example, in assessing selectivity, an FP ligand displacement assay was used to measure binding to the androgen receptor (AR). In this assay, a fluorescently labeled ligand, Fluormone AL Green, was used with the recombinant rat AR ligand-binding domain. medchemexpress.commedchemexpress.com this compound was shown to have no significant binding to the AR, demonstrating its selectivity. medchemexpress.commedchemexpress.com

To fully characterize the selectivity profile of this compound, its binding affinity is tested against a panel of other nuclear hormone receptors. Competition radioligand binding assays are a classic and precise method for this purpose. In the case of the glucocorticoid receptor, these assays measure the ability of this compound to displace a radiolabeled GR agonist, such as [³H]-dexamethasone, from the human GR. guidetopharmacology.orgguidetomalariapharmacology.org Such studies determined this compound to be a potent agonist with a pEC50 of 9.1 (equivalent to an EC50 of 0.79 nM). guidetopharmacology.orgguidetomalariapharmacology.org

To establish its selective profile, binding assays are also conducted for other receptors. This compound has been shown to be highly selective for the GR, exhibiting no significant effect on the progesterone (B1679170) receptor (PR), mineralocorticoid receptor (MR), androgen receptor (AR), or estrogen receptors (ERα and ERβ), with IC50 values for these receptors all being greater than 10 μM. medchemexpress.com This high degree of selectivity is a key characteristic of a selective glucocorticoid receptor modulator (SGRM), aiming to minimize off-target effects. nih.govresearchgate.net

Table 1. Receptor Binding Profile of this compound
ReceptorAssay TypeBinding AffinityReference
Glucocorticoid Receptor (GR)Competition Radioligand BindingpEC50 = 9.1 guidetopharmacology.org, guidetomalariapharmacology.org
Progesterone Receptor (PR)Ligand Displacement AssayIC50 > 10 µM medchemexpress.com
Mineralocorticoid Receptor (MR)Ligand Displacement AssayIC50 > 10 µM medchemexpress.com
Androgen Receptor (AR)Fluorescence Polarization Ligand DisplacementIC50 > 10 µM medchemexpress.com
Estrogen Receptor α (ERα)Ligand Displacement AssayIC50 > 10 µM medchemexpress.com
Estrogen Receptor β (ERβ)Ligand Displacement AssayIC50 > 10 µM medchemexpress.com

Bioanalytical Methodologies for Compound and Metabolite Quantification

Accurate quantification of this compound and its metabolites in biological matrices like plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs in biological fluids due to its high sensitivity and specificity. nih.govfrontiersin.org A validated bioanalytical method has been established for the quantification of this compound in human plasma. dovepress.comnih.gov The method involves an initial protein precipitation step to extract the compound from the plasma matrix. researchgate.netresearchgate.net The processed sample is then injected into the LC-MS/MS system. Detection is performed using tandem mass spectrometry, typically in the negative ion mode. dovepress.comresearchgate.net This robust method was validated with a lower limit of quantification (LLOQ) of 10.0 pmol/L from a 200 µL plasma sample, enabling precise measurement of this compound concentrations during clinical trials. dovepress.comnih.gov

Table 2. Validated LC-MS/MS Method for this compound Quantification in Human Plasma
ParameterDescriptionReference
Analytical TechniqueLiquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) dovepress.com, researchgate.net
Sample PreparationProtein Precipitation dovepress.com, researchgate.net
Detection ModeNegative Ion Mode dovepress.com, researchgate.net
MatrixHuman Plasma dovepress.com
Sample Volume200 µL dovepress.com
Lower Limit of Quantification (LLOQ)10.0 pmol/L dovepress.com

To identify and characterize the metabolites of this compound, a more advanced technique combining ultra-performance liquid chromatography (UPLC) with high-resolution mass spectrometry (HRMS) is employed. nih.govwaters.com UPLC utilizes columns with sub-2-micron particles, which provides superior chromatographic resolution and sensitivity compared to conventional HPLC. nih.gov When coupled with an HRMS instrument, such as a Q-Exactive mass spectrometer, it allows for the accurate mass measurement of parent drug and metabolite ions. tno-pharma.com

In studies of this compound, extracts from plasma, urine, and feces were analyzed using a UPLC-HRMS system. tno-pharma.com This setup enables the generation of high-resolution full-scan MS and fragmented MS2 data, which is crucial for the structural elucidation of metabolites. researchgate.nettno-pharma.com This untargeted approach allows for comprehensive metabolite profiling, identifying major and minor metabolic pathways. nih.gov For this compound, this analysis revealed that it is substantially metabolized, with the primary routes being O-dealkylation of the indazole ether followed by sulfate (B86663) conjugation. nih.govresearchgate.net

Radiochemical Techniques in ADME Studies

Human Absorption, Distribution, Metabolism, and Excretion (ADME) studies are critical for understanding the complete disposition of a drug candidate in the body. clinmedjournals.orgopenmedscience.com Radiochemical techniques, particularly using Carbon-14 (¹⁴C) labeling, are indispensable for these investigations as they allow for the definitive tracking of all drug-related material.

For this compound, an innovative clinical study design was used, which involved the co-administration of a therapeutic inhaled dose of non-radiolabeled this compound with a simultaneous intravenous (IV) microtracer infusion of ¹⁴C-velsecorat. nih.govresearchgate.net This approach allows for the comprehensive assessment of the drug's disposition. researchgate.net The high sensitivity for ¹⁴C detection is achieved using Accelerator Mass Spectrometry (AMS). tno-pharma.comtno.nl

Following administration, blood, urine, and feces were collected over an extended period (up to 168 hours) to determine the routes and rates of excretion and to calculate the mass balance. researchgate.netnih.gov The results showed that on average, 76.0% of the administered ¹⁴C dose was recovered, with 51.6% in the feces and 24.4% in the urine. researchgate.netnih.gov The fact that no unchanged this compound was found in the excreta indicates that it is completely metabolized before elimination, with biliary excretion being the primary route. researchgate.netnih.gov This radiolabeled study provided a definitive picture of this compound's metabolism and elimination pathways in humans. researchgate.net

Application of Carbon-14 Microtracer Studies

To overcome the challenges of characterizing the absorption, distribution, metabolism, and excretion (ADME) of inhaled drugs, researchers have employed Carbon-14 ([14C]) microtracer studies. tno-pharma.comquotientsciences.com This innovative approach involves administering a very small, non-pharmacologically active dose of the [14C]-labeled compound, which allows for the precise tracking of the drug and its metabolites in the body. tno-pharma.com

In a key study, healthy subjects received an inhaled, non-radiolabeled dose of this compound followed by an intravenous (IV) microtracer infusion of [14C]-Velsecorat. quotientsciences.comnih.gov This design enabled a comprehensive assessment of the drug's disposition. nih.govresearchgate.net The use of a microtracer dose significantly reduces the radioactive exposure for study participants to levels comparable to natural background radiation. tno-pharma.com This methodology is crucial for understanding the complete metabolic journey of this compound, from administration to excretion.

Key findings from these studies revealed that after an IV infusion of [14C]-Velsecorat, an average of 76.0% of the administered radioactivity was recovered within 168 hours, with 24.4% in urine and 51.6% in feces. quotientsciences.comnih.gov This points to biliary excretion as the primary elimination pathway. quotientsciences.comnih.gov

Use of Accelerator Mass Spectrometry (AMS) for High-Sensitivity Analysis

The high sensitivity of Accelerator Mass Spectrometry (AMS) has been a game-changer for conducting [14C]-microtracer studies. tno-pharma.comresearchgate.net AMS technology is capable of detecting extremely low levels of [14C], making it possible to quantify the microtracer doses of this compound and its metabolites in various biological samples. tno-pharma.comtno-pharma.com This high sensitivity circumvents the need for larger, potentially toxic radioactive doses and eliminates the necessity for [14C]-radiolabeled studies in animals. tno-pharma.com

In the this compound studies, AMS was used to analyze plasma, urine, and feces collected over several days post-administration. quotientsciences.comnih.gov The combination of ultra-performance liquid chromatography (UPLC) with high-resolution mass spectrometry (HRMS) and offline [14C] determination by AMS allowed for detailed metabolic profiling. tno-pharma.com This powerful combination enabled the identification and quantification of this compound and its numerous metabolites, providing a clear picture of its metabolic fate. tno-pharma.comquotientsciences.comnih.gov Reconstructed AMS chromatograms of pooled human plasma extracts have been instrumental in visualizing the metabolic profile of this compound over time. researchgate.netresearchgate.net

Computational and Bioinformatics Approaches

In silico methods are increasingly integral to modern drug development, offering predictive power that can streamline research and development processes.

Molecular Docking for Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, providing insights into the interaction between a ligand and a protein at an atomic level. openaccessjournals.com This method is crucial for understanding how a drug molecule like this compound interacts with its target, the glucocorticoid receptor (GR). patsnap.com By simulating the binding process, researchers can analyze protein-ligand interactions, which is fundamental for drug design and optimization. openaccessjournals.comunpad.ac.id The insights gained from molecular docking can help in designing more effective therapeutic agents by understanding the structural basis of their activity. dovepress.com These computational simulations are vital for exploring the binding affinities and modes of potential drug candidates. openaccessjournals.com

Bioinformatics for Potential Target Gene Identification

Bioinformatics provides the tools to analyze large-scale genomic and proteomic data to identify potential drug targets and understand the molecular mechanisms of disease. nih.gov By constructing gene and protein interaction networks, researchers can pinpoint genes that are relevant to a specific disease and could be targeted by therapies. nih.gov This approach involves analyzing differentially expressed genes from datasets to identify those with a potential role in the disease process. taylors.edu.mynih.gov For a compound like this compound, bioinformatics can help to further understand its effects on gene expression downstream of glucocorticoid receptor activation and identify potential new therapeutic applications. nih.gov These methods are key to moving from large datasets to validated drug targets. nih.gov

In Silico Modeling in Chemical Process Development

In silico modeling plays a significant role in optimizing the chemical manufacturing process of pharmaceuticals. drug-dev.com These computational tools can predict key properties and behaviors, helping to design more efficient and robust manufacturing processes with less need for extensive laboratory experimentation. pharmasalmanac.comsartorius.com By simulating various conditions, in silico models can help in the selection of appropriate solvents and excipients, and in refining process parameters. drug-dev.comrsc.org This approach leads to a more informed and faster development process, minimizing costly and time-consuming iterations. drug-dev.com Hybrid modeling, which combines historical process data with mechanistic knowledge, can be used to create virtual simulations to explore different "what-if" scenarios in process development. sartorius.com

Development and Utilization of Advanced Preclinical Models

Before a drug candidate can be tested in humans, its effects must be studied in preclinical models. For this compound, this involved both in vitro and in vivo systems. Toxicokinetic evaluations in rats and dogs after inhalation showed that this compound was absorbed into the systemic circulation within 30 minutes. nih.govresearchgate.net In a preclinical rat model using Sephadex-induced lung edema, this compound demonstrated dose-dependent anti-inflammatory effects in the airways. nih.govresearchgate.net These preclinical studies provided the foundational data on the pharmacokinetics and pharmacodynamics of this compound, supporting its progression into clinical trials. nih.gov Advanced cellular models, such as organ-on-a-chip technologies, are also becoming more prevalent in preclinical research to better replicate human physiology. astrazeneca.com

Emergence of Organ-on-a-Chip Technologies for Human-Relevant Preclinical Research

The preclinical evaluation of novel therapeutic agents has traditionally relied on animal models and simple in vitro cell cultures. However, these models often fail to accurately predict human responses, leading to high attrition rates in clinical trials. news-medical.net In recent years, organ-on-a-chip (OOC) technology has emerged as a groundbreaking approach to bridge this gap by providing more physiologically relevant, human-specific data before a compound advances to clinical stages. emulatebio.com These microfluidic devices are designed to recapitulate the complex three-dimensional architecture, multicellular interactions, and mechanical cues of human organs in a controlled in vitro environment. frontiersin.orgnih.gov

For respiratory drug development, particularly for inhaled therapies like this compound, "lung-on-a-chip" models offer a significant advancement. drug-dev.com These systems can simulate the dynamic environment of the human lung, including the air-liquid interface (ALI), breathing motions (cyclic stretching), and blood flow (perfusion). frontiersin.orgacs.org By co-culturing various cell types, such as bronchial epithelial cells, endothelial cells, and immune cells, from human sources, these models can recreate a functional unit of the lung. nih.govharvard.edu This allows for the investigation of drug efficacy, and mechanisms of action in a context that more closely mimics human pulmonary physiology. nih.gov

The relevance of OOC technology for studying glucocorticoid receptor modulators is underscored by studies involving compounds like budesonide (B1683875) and dexamethasone (B1670325). For instance, researchers have utilized lung-on-a-chip platforms to model inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). harvard.edu In these models, the introduction of pro-inflammatory stimuli, like Interleukin-13 (IL-13), can induce an asthma-like phenotype, characterized by goblet cell hyperplasia and cytokine hypersecretion. harvard.edu The subsequent administration of aerosolized glucocorticoids allows for a detailed assessment of their anti-inflammatory effects in a human-relevant system. frontiersin.org One study demonstrated that a lung-on-a-chip model of COPD exacerbation could be used to test the ability of budesonide to suppress neutrophil recruitment. harvard.edu

The data generated from these sophisticated preclinical models can provide critical insights into the potential efficacy of selective glucocorticoid receptor modulators (SGRMs) like this compound. The ability to model disease states and assess therapeutic responses in a human-specific manner is a key advantage that can de-risk drug development programs.

The table below summarizes the key features and capabilities of lung-on-a-chip models relevant to the preclinical assessment of inhaled respiratory drugs.

FeatureDescriptionRelevance to Preclinical Research
Cellular Complexity Co-culture of human primary lung cells (e.g., bronchial epithelial, alveolar, endothelial, immune cells). nih.govharvard.eduAllows for the study of cell-cell interactions and complex biological responses to drug candidates.
Air-Liquid Interface (ALI) Culture of epithelial cells with their apical side exposed to air and basal side to liquid medium. drug-dev.comfrontiersin.orgMimics the in vivo condition of the airways, crucial for studying inhaled drug delivery and mucociliary differentiation.
Mechanical Forces Simulation of breathing through cyclic stretching of the cell culture membrane. frontiersin.orgacs.orgRecreates the mechanical strain experienced by lung cells, which can influence cellular function and drug response.
Microfluidics Continuous flow of medium on the "vascular" side of the chip. frontiersin.orgSimulates blood flow, enabling the study of drug absorption and systemic exposure.
Disease Modeling Induction of disease phenotypes (e.g., inflammation, fibrosis) using relevant stimuli. harvard.edunih.govProvides a platform to test the efficacy of therapeutic agents in a disease-relevant context.
Real-time Monitoring Integrated sensors and high-content imaging capabilities. emulatebio.comAllows for dynamic and non-invasive assessment of cellular responses and barrier function over time.

The application of organ-on-a-chip technology represents a paradigm shift in preclinical research, moving away from less predictive models towards systems that offer greater human relevance. For compounds like this compound, these advanced methodologies hold the promise of generating more translatable data on efficacy and mechanism of action, thereby facilitating more informed decisions in the drug development process.

Emerging Research Themes and Future Directions

Investigation of Velsecorat's Modulation of Glucocorticoid Receptor Signaling Beyond Established Pathways

The cornerstone of this compound's design is its differential modulation of the glucocorticoid receptor (GR). researchgate.net Traditional glucocorticoids exert their effects through two primary genomic mechanisms: transactivation and transrepression. Transactivation, involving the binding of GR homodimers to glucocorticoid response elements (GREs), is linked to many metabolic and endocrine side effects. mdpi.com Conversely, transrepression, where monomeric GR interacts with other transcription factors like NF-κB and AP-1, is thought to mediate the desired anti-inflammatory effects. mdpi.comresearchgate.net

SGRMs like this compound are designed to preferentially induce transrepression over transactivation, thereby uncoupling the therapeutic actions from the adverse effects. researchgate.net Research indicates that this compound modulates the GR in a novel way compared to conventional corticosteroids. researchgate.netresearchgate.net It binds potently to the human GR with an IC50 of 0.9 nM but shows over 10,000-fold selectivity against other key steroid receptors, including the androgen, mineralocorticoid, progesterone (B1679170), and estrogen receptors. researchgate.netmedchemexpress.com Future research is focused on elucidating the precise molecular interactions and conformational changes in the GR that this compound induces. Understanding how its unique pharmacophore drives this signaling preference at a structural level is critical for refining next-generation therapies. patsnap.com

Exploration of this compound's Research Potential in Broader Inflammatory Disease Models

Initially developed for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), this compound has demonstrated significant anti-inflammatory effects in relevant disease models. atsjournals.orgguidetopharmacology.orgnih.gov In preclinical rodent models, this compound produced a dose-related suppression of airway inflammation, including the Late Asthmatic Response (LAR) and bronchoalveolar lavage (BAL) eosinophilia, with a potency similar to the inhaled corticosteroid (ICS) fluticasone (B1203827) furoate. atsjournals.org Notably, these studies suggested this compound has a more favorable therapeutic index, as higher doses were required to produce systemic side effects compared to the comparator ICS. atsjournals.org

Clinical trials in patients with asthma have further substantiated these findings. The Phase IIb GRANIT study showed that this compound led to dose-dependent improvements in lung function and asthma control metrics. docwirenews.commdpi.com Given its mechanism of potent, targeted anti-inflammatory action, there is a strong rationale for exploring this compound's efficacy in a wider range of inflammatory diseases beyond the pulmonary sphere where GR modulation is a key therapeutic strategy.

Table 1: Summary of this compound Efficacy in Inflammatory Disease Models Data sourced from preclinical and clinical studies.

Model/Study Key Endpoint Observation Citation
Rodent Allergic Airway Inflammation BAL Eosinophilia Potency similar to fluticasone furoate. atsjournals.org
Rodent Allergic Airway Inflammation Late Asthmatic Response (LAR) Dose-related suppression. atsjournals.org
Rodent Systemic Effects Inhibition of Bone Growth Plate Higher doses required compared to fluticasone furoate for similar effect, suggesting an improved therapeutic index. atsjournals.org
Phase IIb GRANIT (Asthma) Trough FEV1 Dose-dependent improvement from baseline compared with placebo. docwirenews.commdpi.com
Phase IIb GRANIT (Asthma) CompEx Annual Event Rate Significant reduction at 360 µg and 720 µg doses. docwirenews.com
Phase IIa (Asthma) Trough FEV1 Statistically significant improvement with 800 µg dose vs. placebo. researchgate.net

Development and Characterization of Novel this compound Analogues and Optimized SGRM Scaffolds

This compound itself is the product of a strategic optimization process. It was developed from a class of indazole ether-based SGRMs, evolving from earlier clinical candidates like AZD5423. researchgate.net The development employed a "soft drug" strategy, intentionally designing the molecule for rapid systemic clearance to minimize GR activation outside the lungs. researchgate.net This approach, combined with optimization for low solubility to prolong lung exposure, aimed to create a favorable concentration gradient between the target organ and the systemic circulation. researchgate.netresearchgate.net

Future research is focused on further refining this scaffold. The goal is to develop novel analogues that may offer even greater dissociation of transrepression and transactivation activities, enhanced tissue selectivity, or alternative pharmacokinetic profiles suitable for different inflammatory conditions or delivery methods. The indazole ether scaffold provides a robust platform for medicinal chemists to explore structure-activity relationships and develop the next generation of SGRMs. researchgate.net

Integration of Advanced Computational Drug Design and Receptor Interaction Studies

The advancement of SGRMs is increasingly reliant on sophisticated computational tools. High-resolution structural studies of the glucocorticoid receptor in complex with ligands like this compound provide a detailed blueprint of the critical interactions within the ligand-binding domain. patsnap.com These studies reveal how the receptor forms an asymmetric dimer on DNA and how ligand-dependent structural changes are communicated across different domains of the full-length receptor. patsnap.com

This structural information is invaluable for computational drug design. Molecular dynamics simulations and in-silico screening can be used to predict how novel analogues will bind to the GR and to model the resulting conformational changes. medchemexpress.com By integrating these computational approaches with empirical data from biophysical assays, researchers can more rationally design new SGRM scaffolds with optimized properties, potentially accelerating the discovery of superior clinical candidates and reducing the need for extensive empirical screening. patsnap.com

Application of Systems Pharmacology Approaches to Elucidate Complex Interactions of this compound

Understanding the full biological impact of this compound requires a holistic, systems-level approach. Systems pharmacology integrates experimental data with computational modeling to understand how a drug interacts with complex biological networks. A prime example is the detailed characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) in humans. tno-pharma.comresearchgate.net

These studies, which utilized an innovative intravenous 14C-microtracer technique alongside inhaled administration, provided a comprehensive picture of the drug's fate. tno-pharma.comresearchgate.net It was revealed that this compound is substantially metabolized through multiple pathways, with biliary excretion being the main route of elimination. researchgate.net This detailed metabolic mapping is crucial for predicting potential drug-drug interactions and understanding inter-individual variability. As research continues, integrating pharmacokinetic data with pharmacodynamic and transcriptomic data will allow for the construction of comprehensive models that can predict the multifaceted effects of this compound on inflammatory signaling networks.

Table 2: Characterized Human Metabolic Pathways of this compound Data from human ADME studies.

Metabolite Metabolic Transformation Significance Citation
M1 O-dealkylation of the indazole ether followed by sulfate (B86663) conjugation. The major metabolite found in plasma. researchgate.net
M2 O-dealkylation of the indazole ether. A primary metabolic route. tno-pharma.comresearchgate.net
M46 Ring opening of the 1,4-dioxane (B91453) ring. A major metabolic route. tno-pharma.com
M47 Ring opening of the oxolane ring. A major metabolic route. tno-pharma.com

Development of Predictive Preclinical Biomarkers for SGRM Activity

The development of this compound and other SGRMs necessitates the use and discovery of sensitive biomarkers to assess both on-target activity and potential for off-target effects. In clinical and preclinical studies of this compound, several pharmacodynamic biomarkers have been employed to measure systemic GR activation. researchgate.netnih.gov These include changes in plasma cortisol, which indicates effects on the hypothalamic-pituitary-adrenal (HPA) axis, and osteocalcin, a marker of bone formation. researchgate.netnih.gov In preclinical models, inhibition of femorotibial bone growth has also been used as a sensitive marker for systemic steroid effects. atsjournals.org

Future research aims to identify more specific and predictive biomarkers for SGRM activity. This could involve transcriptomic or proteomic analysis of target tissues to identify gene or protein signatures that are uniquely modulated by SGRMs compared to classical steroids. cilcare.com For instance, identifying biomarkers that correlate directly with GR transrepression activity, independent of transactivation, would be a major breakthrough. mdpi.comnih.gov Such biomarkers would be invaluable in early-phase clinical trials to confirm the selective mechanism of action and to guide the development of future SGRMs. nih.gov

Table 3: Preclinical and Clinical Biomarkers for SGRM Activity

Biomarker Biological Relevance Use in this compound Research Citation
Plasma Cortisol Marker of HPA axis suppression (systemic GR effect). Dose-related effects observed in early clinical studies. researchgate.netnih.gov
Osteocalcin Marker of bone formation (systemic GR effect). Dose-related effects observed in early clinical studies. researchgate.netnih.gov
Femorotibial Bone Growth Plate Thickness Sensitive preclinical marker of systemic steroid effects on growth. Used to establish a superior therapeutic index vs. an ICS in rodent models. atsjournals.org
FeNO (Fractional exhaled Nitric Oxide) Marker of airway inflammation. Improvement seen in Phase II asthma trials. mdpi.comnih.gov
Immune Cell Infiltration (e.g., CD8+ T-cells) Potential marker for GR signaling in the tumor/inflammatory microenvironment. A future research direction for GR modulators. nih.gov

Q & A

Q. What are the key pharmacokinetic parameters of velsecorat following inhaled administration?

this compound exhibits a geometric mean maximum plasma concentration (Cmax) of 509 pmol/L, median tmax at 0.88 hours, and a terminal half-life of 27 hours post-inhalation. Absolute bioavailability is 66% (AUC0-∞), determined via LC-MS/MS and accelerator mass spectrometry (AMS) to differentiate inhaled vs. intravenous contributions . Non-compartmental analysis in Phoenix WinNonlin V8.0 was used for PK parameter estimation .

Q. How was the microtracer study design applied to investigate this compound's systemic exposure?

A concomitant intravenous (IV) <sup>14</sup>C-velsecorat dose (30 µg) and inhaled therapeutic dose (720 µg) were administered to quantify systemic absorption. The IV dose acted as a surrogate for inhaled this compound reaching circulation, enabling precise differentiation of pulmonary vs. oral absorption pathways using isotopic correction in LC-MS/MS and AMS analyses .

Q. What metabolic pathways dominate this compound's clearance in humans?

this compound undergoes three primary metabolic routes: (1) O-dealkylation of the indazole ether (forming M2, >40% of dose), (2) 1,4-dioxane ring opening (M46), and (3) oxolane ring oxidation (M47). Metabolites were identified via high-resolution MS/MS and fragmentation pattern analysis, with sulfate conjugation (M1) as a minor pathway .

Q. Which analytical techniques validate this compound quantification in plasma and excreta?

Plasma concentrations were measured using validated LC-MS/MS (LLoQ: 10 pmol/L for unlabeled this compound) and AMS for <sup>14</sup>C-velsecorat (LLoQ: 7.50 pmol/L). Fecal and urinary radioactivity was quantified via AMS with dynamic ranges of 1.00–128 MBq/m and LLoQs of 19.8 pmol Eq/L (feces) and 3.08 pmol Eq/L (urine) .

Q. What pharmacodynamic (PD) markers are critical for assessing this compound's systemic activity?

Key PD markers include 24-hour plasma cortisol suppression, osteocalcin reduction (dose-dependent), and adrenal capacity via ACTH stimulation. No significant effects on DHEA-S or 4β-hydroxycholesterol were observed, indicating minimal CYP3A4 induction .

Advanced Research Questions

Q. How can researchers address systemic exposure discrepancies when using microtracer designs?

Systemic exposure corrections require adjusting for IV-administered <sup>12</sup>C-velsecorat in plasma using the formula: Inhaled concentration=Total 12C (LC-MS/MS)(Proportion of IV 12C×14C concentration)\text{Inhaled concentration} = \text{Total }^{12}\text{C} \text{ (LC-MS/MS)} - \left( \text{Proportion of IV }^{12}\text{C} \times ^{14}\text{C} \text{ concentration} \right)

This accounts for isotopic overlap, ensuring accurate PK parameter estimation for inhaled doses .

Q. What methodological challenges arise in quantifying this compound metabolites with low-dose 14C labeling?

Low 14C doses (30 µg) limit structural elucidation of minor metabolites. Researchers supplemented with higher inhaled doses (720 µg) to enhance MS signal detection. Metabolite structures were inferred via fragmentation pathways and retention time alignment across matrices .

Q. How should statistical models accommodate small cohort sizes in early-phase this compound studies?

Non-compartmental analysis (NCA) in Phoenix WinNonlin was prioritized for PK parameter estimation in cohorts of 5–6 subjects. Geometric means and coefficients of variation (e.g., 22% for bioavailability) were reported to mitigate variability, with post-hoc partial AUC0-12h calculations for 14C data .

Q. What methodologies confirm this compound's limited oral bioavailability and tissue distribution?

Preclinical rat studies showed low oral bioavailability (<1%) and minimal tissue radioactivity after oral 14C-velsecorat. In humans, IV microtracer data confirmed rapid systemic clearance (CL: 25–31 L/h) and volume of distribution (Vss: 260 L), supporting absorption-limited elimination post-inhalation .

Q. How do researchers evaluate CYP3A4-mediated drug-drug interaction risks with this compound?

In vitro assays revealed CYP3A4 as the primary metabolizer (IC50 >10× clinical concentrations). Clinical studies showed no induction of 4β-hydroxycholesterol, suggesting low DDI risk. However, co-administration with potent CYP3A4 inhibitors requires further investigation due to M2 metabolite formation .

Q. What bioanalytical validation criteria ensure reliability in this compound studies?

Method validation included precision (QC samples ±15% accuracy), carry-over assessment (0.718% for AMS), and dilution integrity (10-fold). LLoQs were established using signal-to-noise ratios >5, with triplicate fecal homogenate analyses to ensure reproducibility .

Q. How are contradictory PK/PD outcomes resolved in this compound's clinical development?

Phase 2 studies (50–720 µg) showed efficacy in asthma (FEV1, CompEx) without cortisol suppression, conflicting with higher-dose PD effects in healthy volunteers. Researchers attributed this to therapeutic index optimization, where lung-selective exposure minimizes systemic spillover .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.